3-(4-甲氧基-苯基磺酰氨基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" is a derivative of benzenesulfonyl compounds, which are known for their diverse chemical reactivity and potential applications in pharmaceuticals and materials science. The papers provided discuss various derivatives and reactions involving benzenesulfonyl compounds, which can offer insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives often involves starting materials such as benzoic acid derivatives or quinones, which are then reacted with different nucleophiles or subjected to conditions that promote the formation of the desired sulfonyl compound. For instance, heterocyclic compounds have been synthesized from 3-(4-phenyl) benzoyl propionic acid, which is structurally related to the compound of interest . Additionally, Lewis acid-promoted reactions have been used to create complex structures from benzenesulfonyl derivatives, indicating the potential for diverse synthetic routes .

Molecular Structure Analysis

The molecular structure of benzenesulfonylamino derivatives can be quite complex, with potential for polymorphism and chirality as seen in related compounds. For example, the crystal and molecular structure of a chiral phosphorus analogue of aspartic acid derivatives, which includes a 4-methoxyphenyl group, shows different configurations and hydrogen bonding patterns . This suggests that "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" could also exhibit interesting structural features, including hydrogen bonding and possibly chiral centers.

Chemical Reactions Analysis

Benzenesulfonyl compounds participate in a variety of chemical reactions. The addition of benzenesulfinic acid to quinones, for example, results in the formation of phenyl-sulfonylhydroquinones, with the position of addition being influenced by the substituents on the quinone . This indicates that "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" could also undergo addition reactions, potentially at different positions depending on its specific structure and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(4-Methoxy-benzenesulfonylamino)-propionic acid" can be inferred from related compounds. The presence of the methoxy group could affect the compound's solubility and reactivity. The benzenesulfonyl group is known to be a good leaving group in certain reactions, which could make the compound a useful intermediate in organic synthesis. The crystal structures of similar compounds have shown significant conformational differences and specific interactions like intramolecular aromatic π-π stacking and short C-H···O interactions, which could also be relevant for the compound .

科学研究应用

晶体结构和分子相互作用

- 构象变化: 该化合物在其L-酪氨酸核心中显示出显著的构象差异,表明分子结构具有灵活性。这一特征在分子相互作用和设计具有靶向作用的药物方面至关重要 (Khan et al., 2011)。

抗肿瘤和抗癌应用

- 异香豆素衍生物在癌症治疗中的应用: 该化合物的异香豆素衍生物,如NM-3,已显示出在通过产生活性氧自由基诱导癌细胞死亡方面的潜力。这对癌症治疗策略可能具有重要意义 (Yin et al., 2001)。

- 抗肿瘤药物的合成: 该化合物已被用于合成新型抗肿瘤药物,表明其在针对癌症的制药应用中具有潜力 (Mondal et al., 2003)。

光动力疗法中的光敏特性

- 在光动力疗法中的应用: 该化合物的衍生物已显示出作为光动力疗法中的光敏剂的潜力,突显了其在需要光激活的医疗应用中的潜力 (Pişkin et al., 2020)。

医学研究中的抑制剂

- 白三烯合成抑制剂的开发: 该化合物已被用于开发白三烯合成抑制剂,这可能对治疗哮喘等疾病具有影响 (Hutchinson et al., 2009)。

分子合成和化学反应

- 环化反应: 它已参与了路易斯酸促进的反应,表明其在复杂有机合成和多样分子结构的创造中的实用性 (Engler & Scheibe, 1998)。

环境和生物降解研究

- 偶氮染料的生物降解: 在类似该化合物的类似物中进行的研究涉及对偶氮染料等环境持久性化合物的生物降解 (Paszczynski et al., 1992)。

在神经外科中的潜力

- 内皮素受体拮抗剂: 研究已探讨其衍生物作为内皮素受体拮抗剂,可能有助于预防蛛网膜下腔出血后的脑血管痉挛 (Zuccarello et al., 1996)。

属性

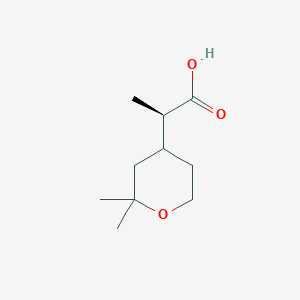

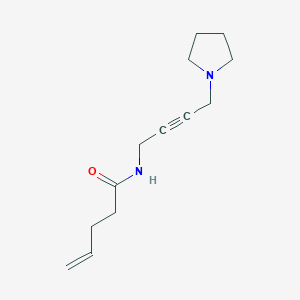

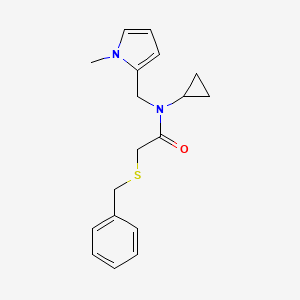

IUPAC Name |

3-[(4-methoxyphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-16-8-2-4-9(5-3-8)17(14,15)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHUTIQWIYFYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxy-benzenesulfonylamino)-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2500888.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)